Anthracene, 9-cyclohexyltetradecahydro- is a polycyclic aromatic hydrocarbon characterized by its unique molecular structure and properties. It is derived from anthracene, with a cyclohexyl group and a tetradecahydro structure, which contributes to its distinctive chemical behavior. The compound has the molecular formula and a molecular weight of approximately 274.4840 g/mol. Its IUPAC Standard InChI is InChI=1S/C20H34/c1-2-8-15(9-3-1)20-18-12-6-4-10-16
, and it is registered under the CAS number 55255-70-4 .
Classification: Anthracene, 9-cyclohexyltetradecahydro- belongs to the class of organic compounds known as polycyclic aromatic hydrocarbons (PAHs). These compounds are known for their planar structures and are often studied for their chemical reactivity and potential applications in various fields, including materials science and organic electronics.
The synthesis of anthracene derivatives, including anthracene, 9-cyclohexyltetradecahydro-, typically involves several methods that can vary depending on the desired properties of the final compound. One common method includes the hydrogenation of anthracene in the presence of cyclohexane under specific conditions to introduce the cyclohexyl group while saturating some double bonds in the anthracene structure.
The molecular structure of anthracene, 9-cyclohexyltetradecahydro-, features a fused ring system typical of polycyclic aromatic hydrocarbons. The addition of the cyclohexyl group modifies its electronic properties and steric configuration.
Anthracene derivatives are known for their reactivity in various chemical reactions, particularly electrophilic aromatic substitutions and cycloadditions. The presence of substituents like cyclohexyl can influence these reactions significantly.
The mechanism of action for anthracene derivatives often involves their interaction with biological systems or other chemical species. In biological contexts, these compounds may exhibit photophysical properties that allow them to act as fluorescent probes or sensors.
Anthracene, 9-cyclohexyltetradecahydro-, exhibits distinct physical and chemical properties that influence its applications.
Anthracene, 9-cyclohexyltetradecahydro-, has several scientific uses due to its unique properties:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2